Cyclohexano-18-crown-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexano-18-crown-6 is a chemical compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexano-18-crown-6 typically involves the cyclization of linear polyether precursors under specific reaction conditions. One common method involves the use of high-dilution techniques to promote intramolecular cyclization over intermolecular reactions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexano-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ethers.
Wissenschaftliche Forschungsanwendungen
Cyclohexano-18-crown-6 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in the study of ion transport and membrane biology due to its ability to form complexes with metal ions.
Industry: The compound is used in the manufacturing of sensors and separation processes.
Wirkmechanismus
The mechanism of action of Cyclohexano-18-crown-6 involves its ability to form stable complexes with metal ions. The ether groups in the compound can coordinate with metal cations, forming a stable ring structure that encapsulates the ion. This property is utilized in various applications, such as ion transport and catalysis.
Vergleich Mit ähnlichen Verbindungen
Cyclohexano-18-crown-6 can be compared with other crown ethers, such as 18-crown-6 and 15-crown-5. While all these compounds share the ability to form complexes with metal ions, this compound has a larger ring size, which allows it to accommodate larger cations. This unique property makes it particularly useful in applications requiring the complexation of larger metal ions.
List of Similar Compounds
- 18-crown-6
- 15-crown-5
- 12-crown-4
Eigenschaften
CAS-Nummer |
17454-53-4 |
---|---|
Molekularformel |
C16H30O6 |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
InChI-Schlüssel |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Kanonische SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.